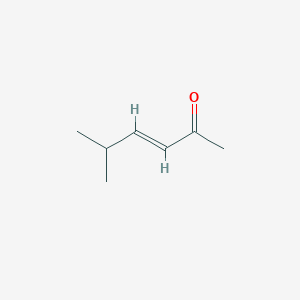

5-Methyl-3-hexen-2-one

Description

Contextualization within Enone Chemistry and Related Structures

Enones are organic compounds that contain both a ketone functional group and a carbon-carbon double bond (alkene), where the double bond is conjugated with the carbonyl group. foodb.cafiveable.me This α,β-unsaturated carbonyl arrangement results in a delocalized system of pi electrons across the O=C–C=C framework, which significantly influences the molecule's stability and reactivity. fiveable.melibretexts.org The conjugation allows for nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition), a characteristic feature of enone chemistry. fiveable.mefiveable.me

5-Methyl-3-hexen-2-one, with its six-carbon chain, a ketone at the second position, a double bond at the third position, and a methyl group at the fifth position, is a classic example of an aliphatic enone. cymitquimica.com Its structure is comparable to other well-known enones used in research and industry, such as cyclohexenone, which is a cyclic enone. fiveable.me The reactivity of these compounds is often dictated by the specific substituents on the enone core. For instance, the alkyl group at the β-carbon in this compound can sterically hinder certain reactions compared to less substituted enones like crotonic acid.

The table below outlines key structural features of this compound.

| Property | Value |

| IUPAC Name | (E)-5-methylhex-3-en-2-one |

| CAS Number | 5166-53-0 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Functional Groups | Ketone, Alkene (conjugated) |

Significance of this compound in Contemporary Chemical and Biological Sciences

The significance of this compound spans several scientific disciplines. In organic synthesis, it serves as a versatile building block. Its conjugated system allows for a variety of chemical transformations. For example, it can undergo hydrogenation to produce other valuable compounds like 5-methyl-2-hexanone (B1664664). It is also used in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. chemicalbook.comsigmaaldrich.com

In the realm of biological sciences, research has indicated potential interactions with biomolecules. Notably, this compound reacts with indole (B1671886) in the presence of a catalyst to form 3-substituted indole adducts. chemicalbook.comsigmaaldrich.com These indole derivatives are of interest in medicinal chemistry for the synthesis of potential pharmaceutical compounds.

Furthermore, this compound is recognized for its sensory properties and is found in nature in roasted filberts, green tea, and cooked shrimp. chemicalbook.com This has led to its use as a flavoring agent in the food industry, imparting sweet and berry-like notes. nih.gov

Overarching Research Objectives and Scope of Inquiry

The primary research objectives concerning this compound are multifaceted. A significant area of inquiry focuses on its synthesis and reaction mechanisms. One common synthetic route involves the alkylation of acetoacetic ester with methallyl chloride. Understanding the kinetics and thermodynamics of its reactions, such as catalytic hydrogenation, is another key research goal.

Investigations also aim to explore its utility as a precursor in the synthesis of more complex molecules, including those with potential therapeutic properties. The study of its interactions with biologically relevant molecules, like indoles, falls within this scope. chemicalbook.com The scope of inquiry is generally limited to its role as a chemical intermediate and its inherent chemical and physical properties, without extending to clinical applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-5-methylhex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMKNYVCXUEFJE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063726, DTXSID601310541 | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-5-Methyl-3-hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.838-0.843 | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1821-29-0, 5166-53-0 | |

| Record name | (3E)-5-Methyl-3-hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-5-Methyl-3-hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-HEXEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0NZD2EIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenesis of 5 Methyl 3 Hexen 2 One

Distribution and Identification in Biological Systems

5-Methyl-3-hexen-2-one has been detected and characterized in diverse natural sources, highlighting its role as a volatile organic compound in both flora and fauna.

This ketone is a known constituent of certain plant species. It has been reliably reported as being present in Cryptomeria japonica, commonly known as the Japanese cedar. nih.govnih.govwikidata.org While the genus Pluchea is recognized for producing a wide array of volatile compounds, including terpenes and other ketones, the specific identification of this compound in Pluchea arabica is noted in secondary literature, though detailed analysis in primary scientific journals is less prevalent. derpharmachemica.comscholarsresearchlibrary.com

Occurrence in Plant Species

| Plant Species | Common Name | Confirmation Status |

|---|---|---|

| Cryptomeria japonica | Japanese Cedar | Confirmed in multiple databases. nih.govwikidata.org |

| Pluchea arabica | - | Mentioned in literature; genus is known for related volatiles. derpharmachemica.comscholarsresearchlibrary.com |

The compound is also a notable component of the aroma and flavor profile of several food items. Its presence has been reported in roasted filberts (hazelnuts), green tea, and in both cooked and roasted shrimp. chemicalbook.comchemicalbook.com In these matrices, it likely forms as a result of thermal degradation of precursor molecules, such as amino acids, lipids, and sugars, during the cooking or roasting process.

Detection in Food Products

| Food Matrix | Condition | Reference |

|---|---|---|

| Filberts (Hazelnuts) | Roasted | chemicalbook.comchemicalbook.com |

| Green Tea | Processed | chemicalbook.comchemicalbook.com |

| Shrimp | Cooked and Roasted | chemicalbook.comchemicalbook.com |

Proposed Biosynthetic Pathways and Precursor Analysis

The precise biosynthetic pathway for this compound has not been fully elucidated in a specific organism. However, based on its chemical structure and established biochemical principles, its formation can be logically proposed through several metabolic routes.

Branched-chain volatile compounds are frequently derived from the catabolism of branched-chain amino acids. nih.gov Given its isobutyl group, a plausible precursor for this compound is the amino acid L-leucine. The biosynthesis would likely involve the deamination and decarboxylation of leucine (B10760876) to form a branched-chain keto acid, which can then be further modified through enzymatic reactions, such as condensation with an acetyl-CoA unit followed by dehydration, to yield the final C7 unsaturated ketone structure.

An alternative hypothesis involves the degradation of larger terpenoid molecules. nih.gov Terpenoids, which are synthesized from five-carbon isoprene (B109036) units, are abundant in plants. researchgate.net The oxidative cleavage of a C10 monoterpene or a C15 sesquiterpene at specific double bonds could generate smaller, functionalized fragments, which could then be enzymatically converted to this compound.

Ecological Roles and Inter-species Chemical Communication

As a volatile organic compound, this compound is positioned to act as a semiochemical—a molecule that mediates interactions between organisms. Floral volatiles, in particular, are a chemically diverse class of metabolites that play critical roles in the reproductive success of plants. rsc.orgrsc.org

The primary ecological function of many floral volatiles is to attract pollinators. oup.comresearchgate.net Ketones and other volatile compounds create a specific scent bouquet that can guide insects, such as bees and flies, to the flower, signaling the presence of a nectar or pollen reward. nih.gov While direct evidence linking this compound to the behavior of a specific pollinator is not extensively documented, its classification as a floral volatile strongly suggests its involvement in plant-pollinator interactions. These chemical signals are essential for pollinators to distinguish between different plant species, ensuring effective pollination. nih.gov

Beyond pollinator attraction, plant volatiles can also serve defensive functions, deterring herbivores or attracting the natural enemies of those herbivores. tandfonline.com

Advanced Synthetic Methodologies for 5 Methyl 3 Hexen 2 One

Catalytic Aldol (B89426) Condensation Strategies

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. For 5-methyl-3-hexen-2-one, this typically involves the reaction of an enol or enolate with a carbonyl compound. masterorganicchemistry.com

A common approach is the condensation of 2-methylpropanal with acetone (B3395972). The initial reaction forms an aldol adduct through the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. Subsequent heating under mild conditions leads to dehydration, yielding this compound. The reaction requires careful control of pH and temperature to prevent side reactions.

Investigations into Directed Aldol Additions (e.g., Lithium Diisopropylamide-Mediated Routes)

Directed aldol additions offer a method for selectively preparing specific aldol products that might be difficult to obtain through mixed aldol reactions under kinetic control. organic-chemistry.org This strategy involves the irreversible formation of a kinetic enolate using a sterically hindered, strong base like lithium diisopropylamide (LDA). masterorganicchemistry.comorganic-chemistry.org When an unsymmetrically substituted ketone is used, LDA preferentially abstracts a proton from the less hindered side. organic-chemistry.org

In the context of synthesizing this compound or its precursors, a ketone enolate can be pre-formed with LDA and then reacted with an aldehyde. masterorganicchemistry.com The use of lithium enolates at low temperatures in ethereal solvents helps to prevent proton transfer, leading to the desired aldol product upon the addition of a second carbonyl compound. organic-chemistry.org

Optimization of Base-Catalyzed Aldol Condensations (e.g., NaOH, Pyrrolidine (B122466) Catalysis)

The optimization of base-catalyzed aldol condensations is crucial for maximizing the yield and purity of this compound. Sodium hydroxide (B78521) (NaOH) is a commonly used base catalyst in the reaction between 2-methylpropanal and acetone.

Pyrrolidine is another catalyst used in the reaction of indole (B1671886) with this compound, in the presence of p-toluenesulfonic acid, to produce a 3-substituted indole adduct with a reported yield of approximately 51%. chemicalbook.comsigmaaldrich.com Forum discussions suggest that in the reaction of acetone with isobutyraldehyde (B47883) using pyrrolidine, the pyrrolidine likely reacts first with the acetone to form an enamine. chemicalforums.com The slow addition of the aldehyde then allows for a controlled reaction, potentially minimizing self-condensation of the aldehyde. chemicalforums.com

Alternative Synthetic Routes from Precursor Compounds (e.g., Ketoester Transformations)

An important alternative pathway to this compound involves the transformation of ketoesters. One primary method is the alkylation of acetoacetic ester with methallyl chloride. This is followed by cleavage of the resulting ester to yield the target ketone.

Another documented procedure involves the synthesis of the ketoester 3-methyl-4-carboethoxyhexan-5-one, which is then hydrolyzed using a 10% aqueous solution of sodium hydroxide and refluxed for two hours to produce 5-methyl-5-hexen-2-one, an isomer of the target compound. odinity.com This hydrolysis step has been reported to yield approximately 87%.

Studies on Stereoselective Synthesis of this compound and its Isomers

Research into the stereoselective synthesis of related compounds provides insights applicable to this compound. For instance, the stereoselective synthesis of dl-erythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol was achieved using 3,5,5-trichloro-4-penten-2-one as a starting material. oup.com This highlights the potential for controlling stereochemistry in similar unsaturated ketone systems. Furthermore, the synthesis of (+)-(E)-(2S,5R)-5-acetoxy-3-hexen-2-ol has been accomplished through enantioselective enzymatic hydrolysis, demonstrating another avenue for achieving stereocontrol. acs.org

The table below summarizes a synthetic route involving stereoselective steps for a related compound.

| Step | Reagents/Conditions | Product | Yield (%) |

| 1 | 3,5,5-trichloro-4-penten-2-one + EtMgBr | dl-erythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol | Not specified |

| 2 | Base-catalyzed cyclization | dl-trans-6,6-dichloro-3-methyl-3,4-epoxy-5-hexene | Not specified |

Development of High-Yield and Sustainable Synthesis Protocols for this compound

Efforts to develop more efficient and environmentally friendly synthetic methods are ongoing. One approach involves the use of heterogeneous catalysts to simplify product purification and catalyst recycling. For example, vapor-phase aldol condensations using a tin on silica (B1680970) catalyst with hydrogen as a carrier gas have been explored for the reaction of isobutyraldehyde and acetone to produce a mixture of isomers including this compound. researchgate.net

Another strategy focuses on one-pot syntheses. A method for producing α,β-unsaturated methyl ketones from homoallyl alcohols has been developed using a sequential palladium-catalyzed Wacker process followed by an acid-mediated dehydration. acs.org While not specifically detailed for this compound, this methodology presents a potential high-yield, one-pot alternative to traditional aldol condensations. acs.org

The alkylation of acetoacetic ester with methallyl chloride, followed by cleavage, is a scalable and industrially relevant method for producing isomers of this compound, with reported yields between 47-52%. odinity.com

The following table outlines a high-yield synthesis of an isomer, 5-methyl-5-hexen-2-one, from a ketoester precursor. odinity.com

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |

| 1 | Esterification and carbonylation | 3-methyl-4-carboethoxyhexan-5-one | ~85 |

| 2 | 10% NaOH, reflux 2 h | 5-methyl-5-hexen-2-one | 87 |

Reactivity and Mechanistic Investigations of 5 Methyl 3 Hexen 2 One

Nucleophilic Conjugate Addition Reactions

The electrophilic nature of the β-carbon in the enone system of 5-Methyl-3-hexen-2-one makes it susceptible to attack by nucleophiles in a conjugate or Michael addition reaction. This class of reactions is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Indole (B1671886) Adduct Formation and Regioselectivity Studies

The Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones like this compound is a key method for synthesizing indole derivatives. Research has demonstrated that the conjugate addition of indoles to (E)-α,β-unsaturated ketones can be effectively promoted using an organocatalytic system. chemsrc.com Specifically, a combination of pyrrolidine (B122466) and perchloric acid (HClO4) has been found to facilitate this reaction, affording the corresponding adducts. chemsrc.com The reaction exhibits high regioselectivity, with the indole preferentially attacking the enone at the β-position, leading to C3-alkylation of the indole nucleus. chemsrc.com

| Catalyst System | Substrates | Key Finding | Reference |

| Pyrrolidine / HClO4 | Indoles and (E)-α,β-unsaturated ketones | Effective promotion of conjugate addition, leading to C3-selective alkylation of the indole. | chemsrc.com |

Organocatalytic Approaches to Conjugate Addition

Organocatalysis offers a powerful, metal-free strategy for facilitating conjugate additions to α,β-unsaturated systems. In the case of indole addition to enones, the use of an equimolar amount of pyrrolidine with a catalytic amount of a Brønsted acid like HClO₄ (30 mol%) has proven effective. chemsrc.com This approach highlights a specific organocatalytic method for activating the enone system towards nucleophilic attack by the indole. chemsrc.com The development of such catalytic systems is crucial for creating efficient and selective synthetic methodologies. acs.org

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a widely studied and industrially significant transformation for this compound. These studies often focus on achieving high selectivity in the reduction of either the carbon-carbon double bond or the carbonyl group to produce valuable saturated analogues.

Mechanistic Insights into the Preparation of Saturated Analogues (e.g., 5-methyl-2-hexanone (B1664664) via Pd/Al₂O₃ Catalysis)

The selective hydrogenation of this compound is a key process for producing 5-methyl-2-hexanone, a versatile industrial solvent. nih.govusx.edu.cn An efficient and highly selective catalyst for this transformation is Palladium supported on gamma-alumina (Pd/γ-Al₂O₃). nih.govusx.edu.cn This catalytic system demonstrates remarkable activity even at low temperatures and atmospheric pressure (e.g., 80°C and 1 atm). nih.govusx.edu.cn

Mechanistic investigations, combining kinetic modeling and Density Functional Theory (DFT) calculations, have provided significant insights into the reaction pathway. nih.gov The reaction is understood to proceed via a Langmuir-Hinshelwood mechanism, where both hydrogen and the enone substrate adsorb onto the palladium catalyst surface before the rate-limiting step occurs. Kinetic studies show that the reaction rate has a first-order dependence on both hydrogen pressure and substrate concentration. DFT calculations have been employed to map the hydrogenation pathway, revealing the energy barriers for different reaction steps and explaining the observed selectivity. nih.gov An artificial neural network model identified reaction pressure, reaction temperature, and liquid hourly space velocity as the most influential conditions on the process. nih.govusx.edu.cn

| Parameter | Details | Reference |

| Catalyst | Pd/γ-Al₂O₃ | nih.gov |

| Major Product | 5-Methyl-2-hexanone | nih.gov |

| Typical Conditions | 1 atm H₂, 80°C | nih.gov |

| Selectivity | >95% for C=C bond hydrogenation over C=O bond | |

| Kinetic Model | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | nih.gov |

| Mechanistic Insight | DFT calculations show preferential adsorption and activation of the C=C bond on Pd sites. | nih.gov |

Selective Hydrogenation of the Carbon-Carbon Double Bond versus the Carbonyl Group

A central challenge in the hydrogenation of α,β-unsaturated ketones is achieving chemoselectivity—preferentially reducing one functional group while leaving the other intact. For this compound, the hydrogenation of the carbon-carbon double bond is thermodynamically more favorable than the reduction of the carbonyl group. oup.com

Studies using a Pd/γ-Al₂O₃ catalyst confirm this preference, yielding 5-methyl-2-hexanone with high selectivity. nih.gov DFT calculations support these experimental findings, indicating that the preferential adsorption of the C=C bond onto the palladium surface leads to its selective hydrogenation. nih.gov Similarly, research using a copper-on-silica (Cu/SiO₂) catalyst also showed that the hydrogenation of the conjugated C=C bond is preferable to the C=O bond for this compound and other similar α,β-unsaturated carbonyl compounds. oup.com The choice of metal catalyst is critical; palladium is known to be beneficial for the selective reduction of C=C bonds, whereas other metals like platinum can show higher selectivity for C=O bonds in different systems. researchgate.net

Explorations of Other Transformation Reactions Involving the Enone Moiety

Beyond conjugate additions and hydrogenation, the enone functionality in this compound allows for other chemical transformations. The reactivity of the conjugated system can be harnessed for various synthetic applications. cymitquimica.com For instance, the double bond can undergo oxidation reactions. cymitquimica.com While specific studies on this compound are limited, analogous α,β-unsaturated ketones like 3-hexen-2-one (B1231029) are known to react with ozone in the gas phase. Another potential transformation is epoxidation of the alkene, a common reaction for enones to produce α,β-epoxy ketones. These compounds are valuable synthetic intermediates. The carbonyl group can also be targeted by reducing agents such as sodium borohydride (B1222165) for selective reduction to the corresponding allylic alcohol, 5-methyl-3-hexen-2-ol.

| Reaction Type | Reagent/Catalyst Example | Potential Product |

| Oxidation (Epoxidation) | m-CPBA | (E)-4,5-Epoxy-5-methyl-2-hexanone |

| Reduction (Carbonyl) | NaBH₄ | 5-Methyl-3-hexen-2-ol |

| Oxidation (Cleavage) | Ozone (O₃) | Aldehyde and ketone fragments |

Kinetic and Thermodynamic Analysis of Reaction Pathways

The reactivity of this compound is characterized by the presence of two key functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O). The conjugated enone system influences the molecule's electronic properties and dictates its behavior in various chemical transformations. Detailed investigations into the kinetics and thermodynamics of its reaction pathways are crucial for understanding reaction mechanisms and optimizing synthetic protocols. A significant body of research has focused on the selective hydrogenation of this compound.

Detailed Research Findings

Catalytic Hydrogenation

The selective hydrogenation of this compound to produce 5-methyl-2-hexanone is a reaction of significant industrial interest. nih.gov This process has been extensively studied to understand its kinetic and thermodynamic profile, particularly the selective reduction of the C=C bond over the C=O bond. nih.gov

Kinetic Analysis: Research has shown that the hydrogenation of this compound over a Palladium on gamma-Alumina (Pd/γ-Al₂O₃) catalyst exhibits a first-order dependence on both hydrogen pressure and the concentration of the substrate. A kinetic model developed based on the Langmuir-Hinshelwood-Hogan-Watson (LHHW) assumptions has demonstrated good predictability when compared with experimental results. nih.gov This model is predicated on the adsorption of reactants onto the catalyst surface being a key part of the reaction mechanism. The mechanism is understood to proceed via the preferential adsorption of the C=C bond onto the palladium active sites, which is then followed by a stepwise addition of hydrogen. The use of an Artificial Neural Network model helped to determine the order of influence of various reaction conditions on the process, identifying them as reaction pressure, reaction temperature, and liquid hourly space velocity, respectively. nih.gov

Thermodynamic Analysis: Density Functional Theory (DFT) calculations have been employed to elucidate the thermodynamic favorability of different reaction pathways. nih.gov These computational studies have revealed that the activation of the C=C bond is thermodynamically preferred over the activation of the C=O bond. The calculated reaction energy barrier for the C=C bond activation is approximately 1.2 eV, a value that supports the experimental observation of high selectivity (>95%) towards the formation of 5-methyl-2-hexanone. This preferential pathway is a consequence of the electronic and steric interactions between the enone and the catalyst surface.

Data Tables

The following tables summarize the key kinetic and thermodynamic parameters reported for the hydrogenation of this compound.

Table 1: Kinetic Parameters for the Hydrogenation of this compound

| Parameter | Finding | Source |

|---|---|---|

| Reaction Model | Langmuir-Hinshelwood-Hogan-Watson (LHHW) | nih.gov |

| Reaction Order | First-order dependence on H₂ pressure | |

| First-order dependence on substrate concentration | ||

| Catalyst | Pd/γ-Al₂O₃ | nih.gov |

| Selectivity (C=C vs. C=O) | >95% for C=C bond hydrogenation | |

Table 2: Thermodynamic Data for the Hydrogenation of this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Reaction Energy Barrier (C=C activation) | ~1.2 eV | DFT Calculation |

| Favored Product | 5-Methyl-2-hexanone | DFT Calculation | |

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Methyl 3 Hexen 2 One

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of 5-methyl-3-hexen-2-one. This technique provides highly accurate mass measurements, allowing for the confident identification of the molecular formula, C7H12O. nih.gov The exact mass of this compound has been calculated to be 112.088815002 Da. nih.gov

HRMS, often coupled with gas chromatography (GC-MS), can differentiate this compound from its isomers, such as 5-methyl-5-hexen-2-one, by analyzing their distinct fragmentation patterns. nih.gov While both may share the same molecular weight, their mass spectra will exhibit unique fragment ions, enabling unambiguous identification. For instance, in a typical GC-MS analysis, the mass spectrum of this compound shows a top peak at an m/z of 43, with other significant peaks at 41 and 97. nih.gov

The high resolution of this technique is also critical in distinguishing the compound from other molecules with the same nominal mass but different elemental compositions. This precision is vital in complex matrices where numerous compounds may be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural analysis of this compound, including the determination of its stereochemistry and the identification of impurities. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The IUPAC name for the trans configuration of the double bond is (E)-5-methylhex-3-en-2-one. vulcanchem.com NMR spectroscopy, particularly through the analysis of coupling constants and the nuclear Overhauser effect (NOE), can confirm this stereochemical assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. For example, the methyl protons of the C2-COCH₃ group appear as a singlet, while the protons at the C3 and C4 positions of the double bond show as doublets of triplets due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include the carbonyl carbon (C2) and the two carbons of the double bond (C3 and C4). hmdb.ca

NMR is also highly effective for impurity profiling. For instance, a common impurity in technical grade this compound is its isomer, 5-methyl-4-hexen-2-one. sigmaaldrich.com NMR can readily distinguish and quantify these isomers based on their unique sets of chemical shifts and coupling constants.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 22.3 |

| C2 | 207.8 |

| C3 | 132.4 |

| C4 | 145.6 |

| C5 | 29.8 |

| C6 | 27.1 |

| C7 | 27.1 |

Data sourced from publicly available spectral databases. hmdb.ca

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed around 1700 cm⁻¹. vulcanchem.comchemicalbook.com Another significant peak is the C=C stretching vibration of the alkene group, which appears in the region of 1650 cm⁻¹. vulcanchem.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify these characteristic vibrations. While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy can provide clearer signals for the non-polar C=C double bond. nih.gov

These vibrational spectroscopy techniques are valuable for confirming the presence of the key functional groups (ketone and alkene) and for comparing the purity of different batches of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method for the separation, identification, and quantification of this compound, even at trace levels. nih.gov In this technique, the compound is first separated from other components in a sample based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

GC-MS is particularly useful for the analysis of complex mixtures, such as food and beverage samples where this compound may be present as a flavor component. chemicalbook.com The retention time of the compound on the GC column and its mass spectrum are used for positive identification. diabloanalytical.com For quantitative analysis, the area of the chromatographic peak is measured and compared to that of a known standard. Recent research has focused on developing GC-FID and HPLC-RID methods for detecting this compound and its impurities, with detection limits in the range of 0.3 to 12.5 μg/mL.

The use of specific GC columns and temperature programs can optimize the separation of this compound from its isomers and other volatile compounds. shimadzu.com Furthermore, techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte from a sample, thereby enhancing the detection limits for trace analysis in matrices like drinking water. chromatographyonline.com

Table 2: Key Mass Spectral Peaks for this compound

| m/z | Relative Intensity |

|---|---|

| 43 | Highest |

| 41 | 2nd Highest |

| 97 | 3rd Highest |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Application of Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic techniques, particularly Raman and FT-IR spectroscopy, can be applied for the in situ monitoring of chemical reactions involving this compound. This allows for real-time analysis of the reaction progress, providing valuable insights into reaction kinetics, the formation of intermediates, and the yield of the final product.

For instance, in the synthesis of this compound, in situ monitoring can track the consumption of reactants and the appearance of the product by observing changes in the characteristic vibrational bands of their functional groups. acs.org This real-time data enables the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of byproducts.

The ability to monitor reactions as they occur provides a significant advantage over traditional analytical methods that rely on sampling and offline analysis. This approach is becoming increasingly important in process chemistry for improving efficiency and ensuring product quality.

Computational Chemistry and Theoretical Modeling of 5 Methyl 3 Hexen 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of 5-methyl-3-hexen-2-one. The molecule predominantly exists as the (E)-isomer, a fact confirmed by experimental NMR data showing a large coupling constant (J = 15.8 Hz) between the vinylic protons. Theoretical calculations support the higher stability of the trans isomer over the cis isomer, a common finding for sterically similar allylic systems. juniperpublishers.com

The electronic nature of this compound is defined by its α,β-unsaturated ketone system. The conjugation between the C=C double bond and the C=O carbonyl group creates a delocalized π-system, which governs its reactivity. Key electronic descriptors can be calculated to quantify this. For instance, in studies of related α,β-unsaturated ketones, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) and the partial atomic charges on the vinyl carbons are crucial parameters. nih.gov The E-LUMO value indicates the propensity of the molecule to accept an electron, making it a key indicator of electrophilicity. The partial charges reveal the polarization of the C=C bond, with the β-carbon (C4) typically being electron-deficient and thus susceptible to nucleophilic attack (Michael addition). DFT calculations on similar enones have been used to study the structure of protonated intermediates, which are key to understanding their behavior in acidic conditions. researchgate.net

Table 1: Representative Calculated Electronic Properties for α,β-Unsaturated Ketones This table illustrates typical electronic descriptors calculated using quantum chemistry methods for the class of α,β-unsaturated ketones, to which this compound belongs.

| Descriptor | Significance | Typical Application |

| Energy of LUMO (E-LUMO) | Represents the energy of the lowest unoccupied molecular orbital; a lower value indicates higher electrophilicity. | Used in QSAR models to predict reactivity and toxicity. nih.gov |

| Partial Atomic Charges (e.g., q(Cα), q(Cβ)) | Quantifies the electron distribution and identifies electrophilic/nucleophilic sites. | Predicts the regioselectivity of addition reactions (e.g., Michael Addition). nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule. | Influences intermolecular interactions and physical properties. |

| Conformational Energy | Relative energy difference between isomers (e.g., E vs. Z) or rotamers. | Determines the most stable molecular geometry and conformational preferences. juniperpublishers.com |

Reaction Pathway Elucidation and Transition State Theory Applications for this compound Transformations

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. nih.gov It posits that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. The rate of the reaction is determined by the concentration of these transition state complexes and the frequency at which they convert to products.

For this compound, a key industrial transformation is its selective hydrogenation to produce 5-methyl-2-hexanone (B1664664). Computational studies using DFT have been employed to elucidate the mechanism of this reaction on a Pd/γ-Al₂O₃ catalyst. These calculations reveal that the reaction pathway involves the preferential adsorption of the C=C bond onto the palladium catalyst surface. The theoretical calculations identified the transition state for this process and determined its energy relative to the reactants.

Table 2: Calculated Thermodynamic Parameter for Hydrogenation of this compound

| Reaction Step | Catalyst | Calculated Parameter | Value | Significance |

| C=C Bond Activation | Pd/γ-Al₂O₃ | Reaction Energy Barrier (Activation Energy) | ~1.2 eV | This value represents the energy of the transition state for the rate-limiting step, confirming that the hydrogenation of the double bond is thermodynamically favored over the reduction of the carbonyl group. |

The calculated energy barrier of approximately 1.2 eV corresponds to the activation energy in the Arrhenius equation, a key parameter that governs the reaction rate. More advanced computational methods like Variational Transition State Theory (VTST) can further refine these calculations by optimizing the location of the "dividing surface" between reactants and products along the reaction coordinate, leading to more accurate rate constant predictions. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for determining static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov Although no specific MD simulation studies have been published for this compound itself, the methodology is well-established for analyzing flexible organic molecules. wiley.commdpi.com

An MD simulation of this compound would involve first defining a force field—a set of equations and parameters that describe the potential energy of the system based on the positions of its atoms. nih.gov Using this force field, the forces on each atom are calculated, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms over a period, typically from nanoseconds to microseconds. mdpi.com

This simulation generates a trajectory, which is a movie-like record of all atomic positions over time. Analysis of this trajectory would allow researchers to:

Explore Conformational Space: Identify all accessible low-energy conformations (rotamers) resulting from rotations around the single bonds (e.g., the C4-C5 bond).

Determine Conformational Preferences: Calculate the probability of the molecule existing in different conformational states, providing a picture of the conformational landscape.

Analyze Molecular Flexibility: Quantify the range of motion in different parts of the molecule, such as the flexibility of the isobutyl group.

This information is crucial for understanding how the molecule's shape influences its interaction with other molecules, such as enzyme active sites or solvent molecules. nih.gov

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity or a physical property. science.gov For α,β-unsaturated ketones like this compound, these models are often developed to predict toxicity. acs.org

These compounds are known Michael acceptors, meaning they can react with biological nucleophiles like cysteine residues in proteins. science.gov QSAR studies have successfully modeled the toxicity of α,β-unsaturated ketones to the protozoan Tetrahymena pyriformis. nih.gov These models are typically regression equations that link toxic potency to calculated molecular descriptors.

Key findings from SAR studies on this class of compounds include:

Role of Electrophilicity: Toxicity is strongly correlated with electronic descriptors that quantify the molecule's reactivity as a Michael acceptor, such as the E-LUMO. nih.gov

Influence of Hydrophobicity: The 1-octanol/water partition coefficient (log K(ow)) is another critical descriptor, accounting for the molecule's ability to cross biological membranes to reach its target. nih.gov

Effect of Substitution: Methyl substitution on the vinyl carbons, as in this compound, has been observed to reduce toxicity compared to unsubstituted analogues. qsardb.org This is likely due to steric hindrance, which impedes the approach of a biological nucleophile to the reactive site.

Table 3: Example Framework for a QSAR Model for α,β-Unsaturated Ketone Toxicity

| Component | Description | Example for this compound |

| Endpoint | The biological activity or property being predicted. | Toxic potency, e.g., log(IGC50⁻¹) for Tetrahymena pyriformis. nih.gov |

| Structural Descriptors | Numerically calculated values representing molecular features. | log K(ow), E-LUMO, Partial charge on C4. nih.govqsardb.org |

| Mathematical Model | An equation linking descriptors to the endpoint. | e.g., log(IGC50⁻¹) = c₀ + c₁(log K(ow)) + c₂(E-LUMO) |

| Applicability Domain | The chemical space for which the model is considered reliable. | Aliphatic α,β-unsaturated aldehydes and ketones. acs.org |

These in silico models are valuable tools in chemical risk assessment, allowing for the prioritization of chemicals for further testing and the design of safer alternatives by modifying structural features that contribute to toxicity. science.gov

Biological and Biochemical Significance of 5 Methyl 3 Hexen 2 One Research Perspectives

Contributions to Flavor and Aroma Chemistry Research

5-Methyl-3-hexen-2-one, an alpha,beta-unsaturated ketone, is a significant compound in the field of flavor and aroma chemistry due to its distinct sensory profile and presence in various natural products. foodb.ca Its unique chemical structure, featuring a conjugated enone system, contributes to its reactivity and characteristic aroma.

Role in Natural Product Flavor Profiles and Sensory Perception Studies

This compound is recognized for its contribution to the flavor profiles of certain natural products and is widely used as a flavoring agent in the food industry. nih.govnih.gov It has been identified as a volatile compound in plants such as Cryptomeria japonica. nih.govnih.gov Sensory perception studies have characterized its aroma and taste, which are often described as complex and multi-faceted.

The flavor profile is generally described as fruity, with specific notes of berry. foodb.canih.govfemaflavor.orgthegoodscentscompany.com However, it also possesses a sweet and cheesy undertone, making it a versatile component in flavor formulations. foodb.cathegoodscentscompany.comhmdb.ca The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile simply as "Fruit". nih.govfemaflavor.org This combination of notes allows for its application in creating berry flavors for various food products. thegoodscentscompany.com

Table 1: Sensory Profile of this compound

| Sensory Descriptor | Description | Source(s) |

|---|---|---|

| Odor Type | Fruity, sweet, berry, cheesy | foodb.cathegoodscentscompany.com |

| Taste Profile | Fruity, berry, sweet, cheese | foodb.cathegoodscentscompany.comhmdb.ca |

| FEMA Profile | Fruit | nih.govfemaflavor.org |

| Detailed Odor | Described as a berry-like odor with a cheese undertone. | thegoodscentscompany.com |

Research on Olfactory Receptor Binding and Chemosensory Responses

The study of how volatile compounds like this compound interact with olfactory receptors is a complex field. While direct studies detailing the binding of this specific ketone to human olfactory receptors are not extensively documented, research into similar odorants provides a framework for understanding these interactions. Computational methods, such as molecular docking and molecular dynamics simulations, are key tools for investigating the binding mechanisms between odorants and receptors. researchgate.net

For instance, research on caramel-like odorants has shown that interactions are often stabilized by hydrogen bonding and pi-pi stacking within the transmembrane regions of specific olfactory receptors. researchgate.net Similar methodologies could be applied to this compound to identify which of the numerous human olfactory receptors it binds to and the specific amino acid residues involved in the interaction. In the context of plant-insect interactions, techniques like transcriptomic analysis of insect antennae following exposure to a volatile can identify which odorant receptors are upregulated, providing insight into the chemosensory response.

Investigations in Biological Systems and Pathways

The reactivity of this compound's enone functional group makes it a compound of interest for its interactions within biological systems and its potential applications as a research tool.

Application as a Research Tool in Proteomics

This compound is commercially available as a product for proteomics research. scbt.com Its utility in this and other areas of chemical biology stems from its reactive nature. The conjugated system of a carbonyl group and a carbon-carbon double bond allows it to participate in various chemical reactions, acting as a building block in organic and combinatorial synthesis.

A significant application is its use in the synthesis of substituted indole (B1671886) adducts. sigmaaldrich.com It reacts with indole in the presence of specific catalysts, a reaction valuable in medicinal chemistry for creating more complex molecules that may have roles in metabolic pathways involving indole derivatives. sigmaaldrich.com Furthermore, it has been used in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. sigmaaldrich.com

Table 2: Applications of this compound in Chemical Synthesis Research

| Application Area | Reaction Type | Product/Use | Source(s) |

|---|---|---|---|

| Proteomics/Medicinal Chemistry | Reaction with indole | Synthesis of 3-substituted indole adducts | sigmaaldrich.com |

| Combinatorial Chemistry | Synthesis of sulfur-containing compounds | Creation of mercaptoketones and mercaptoalcohols | sigmaaldrich.com |

| Organic Synthesis | Aldol (B89426) Condensation, Hydrogenation | Building block for larger, more complex molecules | |

Exploratory Studies on Potential Biological Activities (e.g., Antimicrobial, Antifungal, and Anticancer Properties)

There is scientific interest in the potential biological activities of this compound, including antimicrobial, antifungal, and anticancer properties, although research is largely exploratory. ontosight.ai Its chemical structure is the basis for these investigations, as enone moieties are present in many biologically active compounds.

Some research has specifically pointed towards its potential antifungal activity. For example, one study noted a significant downregulation of this compound in plums that were resistant to fungal infection, alongside a mention of its toxicity to animals. figshare.com Another source confirms that its biological activity has been explored in relation to its antimicrobial properties. A preprint study also listed the compound in the context of the antifungal properties of volatile organic compounds from Streptomyces scabiei. biorxiv.org These preliminary findings suggest a potential role for the compound in defense mechanisms, though comprehensive studies are required to validate these activities. ontosight.ai

Table 3: Summary of Exploratory Biological Activity Studies

| Potential Activity | Context of Study | Findings/Observation | Source(s) |

|---|---|---|---|

| Antifungal | Volatiles in plums (Prunus domestica) vs. fungal resistance | Downregulated by 49% in resistant plums. | figshare.com |

| Antimicrobial | General review of biological properties | Mentioned as having been explored for antimicrobial properties. |

| Antifungal | Volatilome of Streptomyces scabiei | Identified as a volatile compound with potential antifungal activity. | biorxiv.org |

Studies on its Role as a Volatile in Plant-Insect Interactions (e.g., Pistacia chinensis and Batocera horsfieldi Responses)

Volatile organic compounds are crucial mediators in the interactions between plants and insects. Research on the Chinese pistachio (Pistacia chinensis) and the longhorn beetle (Batocera horsfieldi), a significant forestry pest, has shed light on the potential role of this compound in this dynamic. mdpi.comresearchgate.net

In a study analyzing the volatiles emitted by P. chinensis, researchers identified 15 different compounds. mdpi.com A key finding was the difference in volatile profiles between healthy plants and those damaged by the feeding of B. horsfieldi. This compound was detected among the volatiles released by healthy plants. mdpi.com However, it was notably absent from the volatiles collected from beetle-damaged plants. mdpi.com This suggests that the emission of this specific ketone ceases or is significantly reduced upon herbivore attack.

Behavioral tests showed that both male and female B. horsfieldi beetles were significantly more attracted to the scent of feeding-damaged plants than to healthy ones. mdpi.com The absence of this compound in the attractive bouquet of damaged plants indicates that it does not function as an attractant for this insect and may instead play a role in the baseline scent profile of a healthy plant.

Table 4: Key Volatile Compounds in Healthy vs. Beetle-Damaged Pistacia chinensis

| Compound | Status in Healthy Plant | Status in Feeding-Damaged Plant | Source(s) |

|---|---|---|---|

| This compound | Detected | Not Detected | mdpi.com |

| β-Ocimene | Predominant Compound | Detected (significantly lower) | mdpi.com |

| Myrcene | Not Detected | Predominant Compound | mdpi.com |

| (Z)-3-hexen-1-ol | Not Detected | Detected | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-hexen-1-ol |

| 3-carene |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) |

| alpha-phellandrene |

| alpha-pinene |

| beta-ocimene |

| beta-pinene |

| camphor |

| D-limonene |

| gamma-terpinene |

| Indole |

| Myrcene |

| p-toluenesulfonic acid |

Research into its Utility in Chemical Biology and Biosensor Development

This compound, an α,β-unsaturated ketone, presents a unique chemical structure that has drawn interest for its potential applications in the fields of chemical biology and biosensor technology. Its reactivity, stemming from the electrophilic nature of the carbon-carbon double bond conjugated to a carbonyl group, makes it a candidate for investigation as a molecular probe and a component in the combinatorial synthesis of biologically active molecules.

Research in chemical biology has explored the utility of this compound as a building block in the synthesis of novel compounds. It has been utilized in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. sigmaaldrich.comnih.gov This approach allows for the rapid generation of a library of related compounds that can be screened for various biological activities. Furthermore, this compound reacts with indole in the presence of pyrrolidine (B122466) and p-toluenesulfonic acid to produce 3-substituted indole adducts. sigmaaldrich.com Substituted indoles are a common motif in many biologically active compounds, and this reaction provides a pathway to new derivatives for medicinal chemistry research.

The compound is also commercially available as a product for proteomics research. scbt.com In this context, molecules like this compound can potentially be used as covalent probes to react with specific amino acid residues, such as cysteine, on proteins. This interaction can be used to identify and characterize protein function and activity. However, the specific applications and protein targets of this compound in proteomics are not yet extensively detailed in published research.

A study investigating the biological activity of various reactive carbonyl species provides some insight into the reactivity of this compound. In a comparison with other α,β-unsaturated carbonyls, this compound was found to be ineffective at inhibiting the phosphorylation of Akt, a key protein in cellular signaling pathways. nih.gov The researchers hypothesized that steric hindrance from the alkyl group at the β-carbon of this compound prevents its interaction with the cysteine residue in the target protein. nih.gov This finding underscores how structural differences among related compounds can dictate their biological activity.

The development of biosensors is another area where α,β-unsaturated ketones are of interest. These compounds can be incorporated into sensor platforms to detect various analytes. For instance, fluorescent probes containing an α,β-unsaturated ketone moiety have been designed for the detection of sulfite (B76179) in aqueous solutions. nih.gov While this specific example does not use this compound, it demonstrates the principle of how the reactivity of the enone functional group can be harnessed for sensor development. The general concept involves the addition of an analyte to the α,β-unsaturated system, leading to a detectable change in a physical property, such as color or fluorescence. nih.gov There is potential for this compound to be used in similar sensing applications, although specific research in this area is limited.

Table of Research Perspectives for this compound

| Research Area | Application/Finding | Reference |

|---|---|---|

| Chemical Biology | Used in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. | sigmaaldrich.comnih.gov |

| Reacts with indole to yield 3-substituted indole adducts, which are of interest in medicinal chemistry. | sigmaaldrich.com | |

| Investigated for its effect on Akt phosphorylation; found to be inactive, likely due to steric hindrance. | nih.gov | |

| Proteomics | Marketed as a product for proteomics research, suggesting potential use as a covalent probe. | scbt.com |

| Biosensor Development | The α,β-unsaturated ketone functional group is a key component in some fluorescent and colorimetric biosensors for detecting analytes like sulfite. | nih.gov |

Environmental Fate and Atmospheric Chemistry of 5 Methyl 3 Hexen 2 One

Atmospheric Degradation Pathways and Mechanisms

The primary mechanisms for the atmospheric removal of 5-Methyl-3-hexen-2-one are its reactions with key atmospheric oxidants and, to a lesser extent, photolysis. The presence of the double bond and the ketone functional group makes it a target for attack by hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).

Reaction Kinetics with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone, Nitrate Radicals)

The reaction with ozone is also a significant degradation pathway, particularly due to the presence of the C=C double bond. Studies on the ozonolysis of other unsaturated ketones indicate that this process contributes to the formation of secondary organic aerosols (SOA) . The reaction with the nitrate radical is the primary degradation route during nighttime.

For a structurally related green leaf volatile, cis-3-hexen-1-ol (B126655), the measured rate constants provide an insight into the potential reactivity of the C=C bond in this compound.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | 1.06 x 10⁻¹⁰ | nih.gov |

| Ozone (O₃) | 3.69 x 10⁻¹⁷ | nih.gov |

| Nitrate Radical (NO₃•) | 2.67 x 10⁻¹³ | nih.gov |

Photolytic Stability and Degradation Processes

Unsaturated ketones can undergo photolysis upon absorption of solar radiation in the troposphere. The conjugated enone system in this compound, consisting of a carbonyl group adjacent to a carbon-carbon double bond, allows it to absorb ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, including isomerization of the double bond. It has been noted that commercial samples of 5-methylhex-3-en-2-one (B7823223) often contain its isomer, 5-methylhex-4-en-2-one, which can be formed through facile isomerization under UV light. This suggests that the compound is not photolytically stable. The photolysis process can lead to the cleavage of the molecule, contributing to the formation of smaller, more volatile organic compounds.

Estimation of Tropospheric Lifetimes and Environmental Persistence

The tropospheric lifetime of this compound is determined by the sum of its degradation rates by all relevant atmospheric processes. Based on the high reactivity of similar unsaturated ketones with the hydroxyl radical, the atmospheric lifetime of this compound is expected to be short.

By using the rate constant for the reaction of cis-3-hexen-1-ol with •OH as an approximation, we can estimate the atmospheric lifetime (τ) of this compound with respect to this oxidant using the following equation:

τ = 1 / (kOH * [OH])

| Oxidant | Estimated Atmospheric Half-Life | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | ~3.6 hours | nih.gov |

| Ozone (O₃) | ~7.5 hours | nih.gov |

| Nitrate Radical (NO₃•) | ~2.1 hours (nighttime) | nih.gov |

Potential for Secondary Organic Aerosol (SOA) Formation

The atmospheric oxidation of volatile organic compounds like this compound can lead to the formation of products with lower volatility. These products can then partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). The ozonolysis of the C=C double bond in unsaturated ketones is a known pathway for SOA formation .

Research on Derivatives and Analogues of 5 Methyl 3 Hexen 2 One

Design and Synthesis of Novel Structural Analogues

The creation of new molecules structurally related to 5-methyl-3-hexen-2-one involves a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. psiberg.com These approaches allow for the introduction of different functional groups or the alteration of the carbon skeleton.

A notable example is the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone , an important intermediate for the pharmaceutical compound tetrabenazine. google.com This synthesis demonstrates the conversion of an α,β-unsaturated ketone into a more complex functionalized ketone. The process involves a conjugate addition reaction where this compound reacts with an organosilicon compound, such as dimethyl phenyl silane, in the presence of a copper-triphenylphosphine hydride complex as a catalyst. google.com This step saturates the carbon-carbon double bond and introduces a silyl (B83357) enol ether intermediate. The intermediate then reacts with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide, using a Lewis acid catalyst, to introduce the dimethylaminomethyl group at the alpha-position to the carbonyl, yielding the final product with high purity (over 99.3%) and good yields (60-70%). google.com

Another approach to creating analogues is by modifying the core structure of the parent compound's isomers. For instance, 5-methyl-5-hexen-2-one , a structural isomer, can be synthesized by refluxing acetyl acetone (B3395972) with 3-chloro-2-methylpropene (B57409) and anhydrous potassium carbonate in dry ethanol. odinity.com This highlights how different synthetic routes can be employed to access various isomers within the same chemical family.

Exploration of Structure-Activity Relationships in Modified Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule relate to its chemical reactivity or biological activity. For α,β-unsaturated carbonyl compounds, substituents on the alpha and beta carbons can significantly influence their reactivity, particularly in Michael-type addition reactions. acs.org

Research has established several key principles for α,β-unsaturated carbonyl compounds:

Substitution: Methyl substitution on the vinyl carbons tends to decrease reactivity. tandfonline.com This is relevant to this compound, where the methyl group at position 5 influences the electronic nature of the conjugated system.

Conjugation: The presence of the conjugated enone system is the primary determinant of reactivity, making the compound susceptible to nucleophilic attack at the β-carbon. fiveable.metandfonline.com Removing this conjugation, for example through hydrogenation, fundamentally alters the compound's chemical behavior.

Functional Groups: The introduction of new functional groups creates analogues with distinct properties. Adding a hydroxyl group, for instance, increases polarity and the potential for hydrogen bonding compared to the non-hydroxylated parent compound.

A compelling illustration of SAR comes from studies on methyl-substituted azepan-3-one cathepsin K inhibitors, which, while not hexenones, provide powerful insights into the effects of methyl group placement. researchgate.net In this series of compounds, the specific position and stereochemistry of a single methyl group on the azepanone ring led to widely varied inhibitory potencies and pharmacokinetic profiles. researchgate.netproteopedia.org For example, the 4S-7-cis-methylazepanone analogue showed a nearly four-fold increase in inhibitory potency against human cathepsin K and a dramatically improved oral bioavailability compared to the parent compound. researchgate.net These findings underscore how subtle structural modifications can profoundly modulate a molecule's biological function, a principle that is directly applicable to the design of novel hexenone (B8787527) derivatives.

Comparative Reactivity and Spectroscopic Analysis of Related Hexenones

Comparing the properties of this compound with its analogues and other related ketones provides a deeper understanding of the role of its structural features. The key feature governing its chemistry is the α,β-unsaturated carbonyl system.

Reactivity Comparison: The reactivity of α,β-unsaturated ketones like this compound is fundamentally different from their saturated counterparts. The conjugated system delocalizes electron density, making the β-carbon electrophilic and thus a target for nucleophiles in what is known as a conjugate or Michael addition. psiberg.comlibretexts.org This contrasts with saturated ketones, where nucleophilic attack occurs almost exclusively at the carbonyl carbon.

Cyclic enones, such as cyclohexenone, offer another point of comparison. While they share the conjugated enone system, the cyclic structure locks the conformation, which can impact reactivity. Studies have shown that cyclic enones can be less reactive than their acyclic counterparts in certain reactions. rsc.org The presence of substituents further modulates this reactivity; for example, a methyl group on the ring can influence the rate of isomerization and other reactions. cdnsciencepub.com

Spectroscopic Analysis: Spectroscopy provides a window into the molecular structure, and the comparison of spectra between related hexenones reveals the influence of functional groups and conjugation. The conjugation in α,β-unsaturated ketones has distinctive spectroscopic signatures. tandfonline.com

In Infrared (IR) Spectroscopy , the carbon-carbon double bond in conjugation with the carbonyl group lowers the C=O stretching frequency compared to a saturated ketone. Saturated ketones typically show a C=O stretch around 1715 cm⁻¹, whereas in conjugated enones like this compound, this shifts to a lower wavenumber, approximately 1675 cm⁻¹. This shift is a reliable indicator of the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy also shows characteristic features. In ¹H NMR, the protons on the double bond (vinylic protons) typically appear in the range of 5.5-7.0 ppm. For ¹³C NMR, the conjugation affects the chemical shifts of the carbonyl and olefinic carbons. Studies on various α,β-unsaturated carbonyl compounds show that the chemical shift of the carbonyl carbon is sensitive to the extent of conjugation; steric hindrance that disrupts coplanarity can alter this shift.

Below is a table comparing the spectroscopic data for (E)-5-methyl-3-hexen-2-one with a related imino-analogue and the general values for saturated ketones.

| Compound | (E)-5-Methyl-3-hexen-2-one | 3-Methyl-5-(methylimino)-3-hexen-2-one (Analogue) | General Saturated Ketone |

| IR (C=O Stretch) | ~1675 cm⁻¹ | ~1700 cm⁻¹ | ~1715 cm⁻¹ |

| IR (C=C/C=N Stretch) | ~1620 cm⁻¹ (C=C) | ~1650 cm⁻¹ (C=N) | N/A |

| ¹H NMR (Vinyl H) | δ 5.45–6.30 ppm | δ 5.2-5.8 ppm | N/A |

| ¹H NMR (α-Protons) | δ 2.15 ppm (CH₃) | Not reported | δ 2.1-2.4 ppm |

| ¹³C NMR (Carbonyl C) | ~207.8 ppm | Not reported | ~205-220 ppm |

| ¹³C NMR (Olefinic C) | ~132.4, 145.6 ppm | Not reported | N/A |

| Data sourced from references tandfonline.comvulcanchem.comnih.gov. Note: Data for the imino-analogue is based on predictions for related structures. |

This comparative data clearly illustrates how structural modifications—such as the presence of conjugation or the change from an oxygen to a nitrogen atom—result in predictable and measurable changes in spectroscopic properties.

Emerging Research Directions and Future Outlook for 5 Methyl 3 Hexen 2 One

Advanced Catalytic Applications and Process Optimization

The unique structure of 5-methyl-3-hexen-2-one, featuring a conjugated enone system, makes it a versatile substrate for various catalytic transformations. Future research is geared towards the development of more efficient and selective catalytic processes.

Key Research Areas:

Hydrogenation: Catalytic hydrogenation of this compound can yield valuable derivatives like 5-methyl-2-hexanone (B1664664). Ongoing research focuses on optimizing reaction conditions and developing novel catalysts to control the selectivity of the reduction, targeting either the carbon-carbon double bond or the carbonyl group.

Aldol (B89426) Condensation: This compound serves as a building block in aldol condensation reactions to create larger, more complex molecules. Future work will likely explore stereoselective aldol reactions to synthesize chiral compounds with specific biological activities.

Process Optimization: Efforts are underway to refine the synthesis of this compound itself. The alkylation of acetoacetic ester with methallyl chloride is a primary synthetic route, and researchers are focused on optimizing yields and purity through improved catalyst systems and reaction conditions.

| Catalytic Reaction | Reactant | Potential Product | Research Focus |

| Hydrogenation | This compound | 5-Methyl-2-hexanone | Selective reduction of C=C or C=O bond |

| Aldol Condensation | This compound | Complex organic molecules | Stereoselective synthesis |

| Synthesis Optimization | Acetoacetic ester, Methallyl chloride | This compound | Improved yield and purity |

Integration into Green Chemistry Methodologies and Sustainable Production

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this translates to developing more environmentally friendly production methods.

Future Directions:

Renewable Feedstocks: Research is anticipated to explore the synthesis of this compound from renewable biomass sources, reducing reliance on petroleum-based starting materials.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a key goal. This involves designing reactions with high atom economy to minimize waste.

Benign Solvents: The use of environmentally benign solvents in the synthesis and reactions of this compound is a critical area of future research, aiming to replace hazardous organic solvents.

In-depth Mechanistic Elucidation of Biological Activities

Preliminary studies have suggested that this compound may possess biological activities, including potential antimicrobial and antioxidant properties. ontosight.ai However, a deeper understanding of how it interacts with biological systems at a molecular level is required.

Key Research Questions:

Mechanism of Action: The way this compound interacts with molecular targets like enzymes and receptors is a key area of investigation. Understanding these mechanisms is crucial for any potential therapeutic applications.

Structure-Activity Relationships: Researchers will likely investigate how modifications to the structure of this compound affect its biological activity. This could lead to the design of more potent and specific derivatives.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound research lies in a multidisciplinary approach, combining expertise from various scientific fields.

Collaborative Opportunities:

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 5-methyl-3-hexen-2-one?